molecular formula C17H18N2OS B5034910 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B5034910
M. Wt: 298.4 g/mol
InChI Key: NMUBSSBVJMAMTG-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure, which is known for its diverse biological activities. The compound also contains a phenoxyethylsulfanyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethylphenol and 2-mercaptoethylamine.

    Formation of Phenoxyethylsulfanyl Intermediate: 3,4-dimethylphenol is reacted with 2-chloroethyl sulfide in the presence of a base such as potassium carbonate to form the phenoxyethylsulfanyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole core.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Bind to DNA: The benzimidazole core can intercalate with DNA, disrupting its replication and transcription processes.

    Modulate Signaling Pathways: The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
  • 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
  • 2-{[2-(3,4-DIMETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Uniqueness

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-7-8-14(11-13(12)2)20-9-10-21-17-18-15-5-3-4-6-16(15)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBSSBVJMAMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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